molecular formula C9H13N3O4 B14531383 Pyridine, 1,4-dihydro-3,5-dimethyl-1-nitro-4-(1-nitroethyl)- CAS No. 62322-15-0

Pyridine, 1,4-dihydro-3,5-dimethyl-1-nitro-4-(1-nitroethyl)-

Cat. No.: B14531383
CAS No.: 62322-15-0
M. Wt: 227.22 g/mol
InChI Key: CJSITVGXYHUSKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine, 1,4-dihydro-3,5-dimethyl-1-nitro-4-(1-nitroethyl)- is a complex organic compound belonging to the class of dihydropyridines. Dihydropyridines are known for their significant biological and pharmacological properties, particularly as calcium channel blockers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dihydropyridines, including Pyridine, 1,4-dihydro-3,5-dimethyl-1-nitro-4-(1-nitroethyl)-, is typically achieved through the Hantzsch pyridine synthesis. This classical method involves the cyclo-condensation of an aldehyde, a β-keto ester, and an ammonium salt in the presence of organic solvents . The reaction conditions often require heating to facilitate the formation of the dihydropyridine ring.

Industrial Production Methods

Industrial production of dihydropyridines may involve multi-component one-pot and green synthetic methodologies to enhance efficiency and reduce environmental impact . These methods allow for the construction of dihydropyridines with various structural and functional modifications, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 1,4-dihydro-3,5-dimethyl-1-nitro-4-(1-nitroethyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or metal hydrides, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine-substituted dihydropyridines .

Scientific Research Applications

Pyridine, 1,4-dihydro-3,5-dimethyl-1-nitro-4-(1-nitroethyl)- has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Nifedipine
  • Amlodipine
  • Felodipine

Uniqueness

Pyridine, 1,4-dihydro-3,5-dimethyl-1-nitro-4-(1-nitroethyl)- is unique due to its specific substitution pattern and the presence of nitro groups, which confer distinct chemical properties and biological activities . Compared to other dihydropyridines, it may offer different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.

Properties

CAS No.

62322-15-0

Molecular Formula

C9H13N3O4

Molecular Weight

227.22 g/mol

IUPAC Name

3,5-dimethyl-1-nitro-4-(1-nitroethyl)-4H-pyridine

InChI

InChI=1S/C9H13N3O4/c1-6-4-10(12(15)16)5-7(2)9(6)8(3)11(13)14/h4-5,8-9H,1-3H3

InChI Key

CJSITVGXYHUSKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=C(C1C(C)[N+](=O)[O-])C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.